molecular formula C10H21N3 B1602523 2-(4-Methylpiperazin-1-yl)cyclopentan-1-amine CAS No. 953895-57-3

2-(4-Methylpiperazin-1-yl)cyclopentan-1-amine

Cat. No. B1602523
M. Wt: 183.29 g/mol
InChI Key: RTMLKPUYZYOPKA-UHFFFAOYSA-N
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Description

“2-(4-Methylpiperazin-1-yl)cyclopentan-1-amine” is a chemical compound with the empirical formula C10H20N2O . It has a molecular weight of 184.28 g/mol . This compound is used in scientific research and exhibits high complexity due to its complex molecular structure, enabling various applications in drug discovery and development.


Molecular Structure Analysis

The molecular structure of “2-(4-Methylpiperazin-1-yl)cyclopentan-1-amine” can be represented by the SMILES string CN1CCN(CC1)C2CCCC2O . The InChI code for this compound is 1S/C10H20N2O/c1-11-5-7-12(8-6-11)9-3-2-4-10(9)13/h9-10,13H,2-8H2,1H3 .


Physical And Chemical Properties Analysis

“2-(4-Methylpiperazin-1-yl)cyclopentan-1-amine” is a solid compound . It has a molecular weight of 184.28 g/mol . The compound’s XLogP3 value is 0.4, which is a measure of its lipophilicity.

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It’s important to handle this compound with care and use appropriate safety measures.

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3/c1-12-5-7-13(8-6-12)10-4-2-3-9(10)11/h9-10H,2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMLKPUYZYOPKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588394
Record name 2-(4-Methylpiperazin-1-yl)cyclopentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylpiperazin-1-yl)cyclopentan-1-amine

CAS RN

953895-57-3
Record name 2-(4-Methylpiperazin-1-yl)cyclopentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methylpiperazin-1-yl)cyclopentan-1-amine
Reactant of Route 2
2-(4-Methylpiperazin-1-yl)cyclopentan-1-amine
Reactant of Route 3
2-(4-Methylpiperazin-1-yl)cyclopentan-1-amine
Reactant of Route 4
2-(4-Methylpiperazin-1-yl)cyclopentan-1-amine
Reactant of Route 5
2-(4-Methylpiperazin-1-yl)cyclopentan-1-amine
Reactant of Route 6
2-(4-Methylpiperazin-1-yl)cyclopentan-1-amine

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